molecular formula C22H19NO3S B4333827 1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

Cat. No.: B4333827
M. Wt: 377.5 g/mol
InChI Key: QVCXWONIHSSSJF-UHFFFAOYSA-N
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Description

1-(Dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a complex organic compound that features a dibenzofuran moiety linked to a tetrahydrobenzazepine structure via a sulfonyl group

Properties

IUPAC Name

1-dibenzofuran-2-ylsulfonyl-2,3,4,5-tetrahydro-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c24-27(25,23-14-6-5-8-16-7-1-3-10-20(16)23)17-12-13-22-19(15-17)18-9-2-4-11-21(18)26-22/h1-4,7,9-13,15H,5-6,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCXWONIHSSSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2=CC=CC=C2C1)S(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves multiple steps, starting with the preparation of the dibenzofuran moiety. Dibenzofuran can be synthesized through the cyclization of diaryl ethers or via the annulation of benzofuran derivatives . The sulfonylation of dibenzofuran is achieved using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . The final step involves the coupling of the sulfonylated dibenzofuran with tetrahydrobenzazepine under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

1-(Dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the dibenzofuran moiety can intercalate with DNA or interact with proteins. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its combination of the dibenzofuran moiety with a sulfonyl group and a tetrahydrobenzazepine structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
Reactant of Route 2
1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine

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